Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole precursor. One common method involves the use of 5-amino-1,2,4-thiadiazole-3-carboxylic acid as the starting material. The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of the thiadiazole ring.
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and fungicides.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the replication of bacterial and cancer cells by disrupting DNA processes. The thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Similar in structure but lacks the carbamate group.
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine: Contains a methyl group instead of the carbamate group.
Uniqueness
Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate and the thiadiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUPVUYYTSFRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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